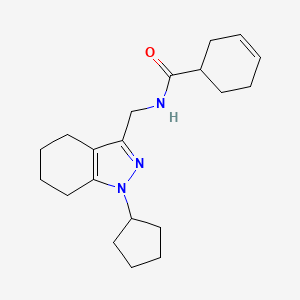

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

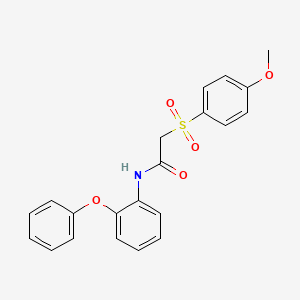

The compound “N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide” is a derivative of 1,5,6,7-tetrahydro-4H-indazol-4-ones . It is a complex organic molecule that contains several functional groups and rings, including a cyclopentyl ring, a tetrahydroindazole ring, and a cyclohexene ring .

Synthesis Analysis

The synthesis of such compounds typically involves multistep reactions. For instance, a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed using computer-aided design . The synthesis involved molecular docking, molecular dynamics simulation, and MM/GBSA calculations .Molecular Structure Analysis

The molecular structure of this compound is complex, with several cyclic structures. The InChI code for a similar compound, 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, is 1S/C12H19N3/c13-11-6-3-7-12-10(11)8-14-15(12)9-4-1-2-5-9/h8-9,11H,1-7,13H2 .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the substitution position. For instance, C6-substituted indoles generated the corresponding products in higher yields than the C5 substituted substrates .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthetic Routes and Derivative Formation : A study highlighted the synthesis of tetrahydroindazole derivatives, demonstrating the reaction of functionalized cyclic enaminones with hydrazine to yield compounds with potential chemical significance (Ashry, Awad, & Bdeewy, 2019).

- Heterocyclic Derivatives via Palladium-Catalyzed Reactions : Research into palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has led to the creation of cyclohexene derivatives, showcasing a method to produce complex heterocyclic structures with satisfactory yields (Bacchi et al., 2005).

- Photoinitiated Polymerization : A novel approach using photoinitiated polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives has been explored, indicating potential applications in material science and engineering (Masuda, Jonkheijm, Sijbesma, & Meijer, 2003).

- Antioxidant Properties of Indazole Derivatives : The synthesis and evaluation of a series of tetrahydroindazoles for their antioxidant activity have been conducted, demonstrating the potential for these compounds in medicinal chemistry applications (Polo et al., 2016).

Biological and Medicinal Research

- Antimicrobial and Analgesic Activities : Novel synthesis techniques have led to the creation of 4,5,6,7-tetrahydro-2H-indazole derivatives with preliminary studies indicating antimicrobial and analgesic potential, suggesting a path forward for the development of new therapeutic agents (Gein et al., 2019).

Mecanismo De Acción

Target of Action

It’s known that indazole derivatives, which this compound is a part of, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Biochemical Pathways

For example, they have been shown to inhibit the production of inflammatory mediators such as PGE2, TNF-α, and MMP-13 . These mediators are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Result of Action

Indazole derivatives have been found to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .

Direcciones Futuras

The future directions for this compound could involve further optimization and testing. For instance, after testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60 μM were found, with the best result of 27.31 μM for racemic amide 9m . The effectiveness of different approaches for protein–ligand binding affinity prediction was assessed, and the best convergence was achieved when long molecular dynamics simulations of complexes from docking were carried out .

Propiedades

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O/c24-20(15-8-2-1-3-9-15)21-14-18-17-12-6-7-13-19(17)23(22-18)16-10-4-5-11-16/h1-2,15-16H,3-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGSMABFSLPLNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4CCC=CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2916679.png)

![[1-(Cyclopropylamino)cyclobutyl]methanol](/img/structure/B2916689.png)

![3-(4-Methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2916691.png)

![3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2916693.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2916694.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2916699.png)

![N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2916700.png)